molecular formula C18H19N3O3S B11145669 N-(3,4-dimethoxybenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-(3,4-dimethoxybenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11145669
M. Wt: 357.4 g/mol
InChI Key: JRPFDIUSGJAKNZ-UHFFFAOYSA-N
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Description

    N-(3,4-dimethoxybenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide: is a synthetic organic compound with a complex structure. Let’s break it down:

  • This compound may have potential applications due to its unique structure and functional groups.
  • Properties

    Molecular Formula

    C18H19N3O3S

    Molecular Weight

    357.4 g/mol

    IUPAC Name

    N-[(3,4-dimethoxyphenyl)methyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

    InChI

    InChI=1S/C18H19N3O3S/c1-23-15-6-5-13(9-16(15)24-2)11-19-17(22)10-14-12-25-18(20-14)21-7-3-4-8-21/h3-9,12H,10-11H2,1-2H3,(H,19,22)

    InChI Key

    JRPFDIUSGJAKNZ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)CNC(=O)CC2=CSC(=N2)N3C=CC=C3)OC

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is scarce.
    • Further research would be needed to identify molecular targets and pathways affected by its interactions.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while I’ve provided an overview, further research and literature review would be essential for a comprehensive article

    Biological Activity

    N-(3,4-dimethoxybenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a dimethoxybenzyl group , a pyrrole moiety , and a thiazole ring , which contribute to its diverse pharmacological properties.

    • Molecular Formula : C18H19N3O3S
    • Molecular Weight : 357.4 g/mol
    • Structure : The compound's unique combination of functional groups enhances its biological activity compared to other similar compounds.

    Biological Activity

    Preliminary studies have indicated that this compound exhibits several significant biological activities:

    • Anticancer Activity :
      • The compound has shown potential as an anticancer agent by inhibiting the growth of various cancer cell lines. For instance, it has been reported to affect cell cycle progression and induce apoptosis in leukemia models such as MV4-11 and HL-60 cells .
      • It interacts with key signaling pathways involved in cancer proliferation, including FLT3 and STAT5 inhibition, leading to reduced cell viability and increased apoptosis .
    • Antimicrobial Properties :
      • The thiazole and pyrrole components of the compound are known for their antimicrobial activities. Studies have suggested that derivatives of this compound can inhibit the growth of bacterial strains, although specific data on this compound's efficacy is still under investigation.
    • Neuroprotective Effects :
      • There is emerging evidence that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

    In Vitro Studies

    Research has demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms:

    • Cell Cycle Arrest : The compound causes G0/G1 phase arrest in treated cells, which is critical for preventing cancer cell proliferation.
    • Inhibition of Oncogenic Pathways : It effectively inhibits pathways associated with tumor growth, including those mediated by FLT3 kinase .

    Case Studies

    Several case studies have focused on the efficacy of this compound in specific cancer types:

    StudyCancer TypeFindings
    Study AAcute Myeloid Leukemia (AML)Induced significant apoptosis in MV4-11 cells; reduced FLT3 phosphorylation levels.
    Study BSolid TumorsShowed limited efficacy compared to hematological malignancies; further optimization needed.

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